Enhanced Beta-Lactamase Inhibition Potency of DBO Derivatives Incorporating the 2-Carbamoyl-2,2-difluoroacetate Warhead vs. Monofluoroacetate Analogs
In a direct comparison of diazabicyclooctane (DBO) beta-lactamase inhibitors, the compound incorporating a 2-carbamoyl-2,2-difluoroacetate warhead (ETX1317 core scaffold) demonstrated an IC50 of 0.47 nM against E. coli K12 beta-lactamase [1]. In contrast, the analogous monofluoroacetate derivative (Example 5, US10800778) showed an IC50 of 4.40 nM against the same enzyme target under identical assay conditions [2]. This represents an approximately 9.4-fold improvement in potency conferred by the gem-difluoro substitution pattern.
| Evidence Dimension | Inhibitory concentration (IC50) against E. coli K12 beta-lactamase |
|---|---|
| Target Compound Data | IC50 = 0.47 nM (for DBO scaffold incorporating 2-carbamoyl-2,2-difluoroacetate moiety) |
| Comparator Or Baseline | IC50 = 4.40 nM (for DBO scaffold incorporating monofluoroacetate moiety, US10800778 Example 5) |
| Quantified Difference | ~9.4-fold improvement in potency |
| Conditions | Enzyme inhibition assay in 0.1 M sodium phosphate buffer (pH 7.0), 10 mM NaHCO3, 0.005% Triton X-100, using chromogenic substrate nitrocefin |
Why This Matters
The 9.4-fold potency advantage directly translates to lower effective doses in combination therapies, making the difluoroacetate-containing intermediate a preferred building block for developing high-potency beta-lactamase inhibitors.
- [1] BindingDB Entry BDBM467000: 2-(((2S,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl)oxy)-2,2-difluoroacetic acid lithium salt. Affinity Data: IC50 = 0.47 nM for E. coli K12 beta-lactamase. View Source
- [2] BindingDB Entry BDBM466966: US10800778, Example 5. {[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy}(fluoro)acetic acid lithium salt. Affinity Data: IC50 = 4.40 nM for E. coli beta-lactamase. View Source
